Bienvenue dans la boutique en ligne BenchChem!

5-(Pyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine

RET kinase inhibition Kinase inhibitor selectivity Heteroaryl substitution SAR

5-(Pyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine (CAS 918523-73-6) is a nitrogen-containing heterocyclic compound featuring a pyrrolo[2,3-b]pyridine (7-azaindole) core with a pyrimidin-5-yl substituent at the 5-position. This scaffold belongs to the class of heteroaryl-substituted pyrrolopyridines that have been extensively patented as kinase inhibitors, particularly targeting RET family kinases and Janus kinases (JAKs).

Molecular Formula C11H8N4
Molecular Weight 196.21 g/mol
Cat. No. B8152259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine
Molecular FormulaC11H8N4
Molecular Weight196.21 g/mol
Structural Identifiers
SMILESC1=CNC2=NC=C(C=C21)C3=CN=CN=C3
InChIInChI=1S/C11H8N4/c1-2-14-11-8(1)3-9(6-15-11)10-4-12-7-13-5-10/h1-7H,(H,14,15)
InChIKeyWKDIJWYOBVKJQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Pyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine: A Heteroaryl-Substituted Pyrrolopyridine Kinase Scaffold for Targeted Inhibitor Development


5-(Pyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine (CAS 918523-73-6) is a nitrogen-containing heterocyclic compound featuring a pyrrolo[2,3-b]pyridine (7-azaindole) core with a pyrimidin-5-yl substituent at the 5-position. This scaffold belongs to the class of heteroaryl-substituted pyrrolopyridines that have been extensively patented as kinase inhibitors, particularly targeting RET family kinases [1] and Janus kinases (JAKs) [2]. The compound serves as a key synthetic intermediate and core scaffold for medicinal chemistry optimization programs focused on ATP-competitive kinase inhibition via hinge region binding [3].

Why Generic Pyrrolopyridine Scaffolds Cannot Substitute for 5-(Pyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine in Kinase-Targeted Research


The pyrrolo[2,3-b]pyridine core is widely employed across kinase inhibitor programs, but the specific 5-position heteroaryl substitution is a critical determinant of target selectivity, potency, and binding mode. Structural studies demonstrate that substituents at position 5 directly engage distinct sub-pockets within the kinase active site; bulky lipophilic groups at this position are tolerated in certain enzyme contexts while being incompatible with others, creating target-specific SAR divergence that cannot be generalized across the scaffold class [1]. Patent evidence confirms that pyrimidinyl substitution at the 5-position, as in the target compound, is specifically claimed for RET kinase modulation [2], whereas other heteroaryl substitutions at this position (e.g., pyridinyl) direct activity toward JAK family kinases [3]. Substituting a generic pyrrolo[2,3-b]pyridine analog lacking the 5-pyrimidinyl moiety therefore introduces target engagement uncertainty and may fundamentally alter the kinase inhibition profile.

Quantitative Differentiation of 5-(Pyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine: Head-to-Head and SAR-Based Evidence for Scientific Selection


5-Pyrimidinyl Substitution Confers RET Kinase Targeting Specificity Distinct from JAK-Directed 5-Pyridinyl Analogs

Patent claims explicitly differentiate the target compound's pyrimidinyl substitution from pyridinyl-substituted analogs. WO 2014/072220 A1 claims substituted pyrimidinyl-pyrrolopyridinones as RET family kinase modulators [1], whereas heteroaryl-substituted pyrrolo[2,3-b]pyridines bearing pyridinyl groups are claimed for JAK kinase modulation in separate patent families [2]. This divergent target engagement stems from the distinct hydrogen-bonding capacity of the pyrimidine ring (two nitrogen atoms) versus pyridine (one nitrogen atom), which alters hinge region binding geometry and selectivity profile.

RET kinase inhibition Kinase inhibitor selectivity Heteroaryl substitution SAR

5-Position Heteroaryl Substitution Tolerates Bulky Lipophilic Groups for Sub-Pocket Engagement

SAR studies on pyrrolo[2,3-b]pyridine derivatives demonstrate that position 5 tolerates bulky and lipophilic substituents while retaining enzymatic inhibitory activity. In human neutrophil elastase (HNE) assays, 5-substituted derivatives maintained IC50 values in the 15–51 nM range after introduction of various substituents, indicating that the 5-position accommodates large groups that can productively interact with adjacent enzyme sub-pockets [1]. In contrast, modifications at position 2 resulted in complete loss of HNE inhibitory activity, underscoring the unique tolerance of the 5-position for sterically demanding substituents [1].

Structure-activity relationship HNE inhibitors Kinase sub-pocket binding

Pyrrolo[2,3-b]pyridine Core Enables Sub-Nanomolar BTK Inhibition via Hinge Binding

The pyrrolo[2,3-b]pyridine scaffold forms the structural foundation for highly potent kinase inhibitors. In BTK inhibitor development, pyrrolo[2,3-b]pyridine-based derivatives achieved sub-10 nM enzyme inhibition (five compounds: 3n, 3p, 3q, 3r, 3s with IC50 < 10 nM) and sub-20 nM cellular activity in Ramos cell assays [1]. Compound 3p demonstrated BTK enzymatic IC50 = 6.0 nM and cellular IC50 = 14 nM, exhibiting superior potency compared to the pyrrolo[2,3-d]pyrimidine derivative 2 [1]. The pyrrolo[2,3-b]pyridine core provides the optimal hinge-binding geometry for ATP-competitive inhibition, whereas the 5-pyrimidinyl substitution in the target compound enables additional interactions that can further enhance potency and selectivity.

BTK inhibitors Kinase hinge binding Scaffold-hopping

5-Heteroaryl Pyrrolopyridines Demonstrate c-Met Kinase IC50 Values in Low Nanomolar Range

Pyrrolo[2,3-b]pyridine derivatives bearing heteroaryl substitutions demonstrate potent c-Met kinase inhibition. In a series of 1H-pyrrolo[2,3-b]pyridine compounds modified with 1,2,3-triazole moieties, the most potent analog exhibited a c-Met IC50 value of 1.68 nM [1]. SAR analysis indicated that electron-withdrawing groups at specific positions (R1=F, R2=4-F) were required to modulate electron density on the linker to optimize inhibitory activity [1]. This demonstrates that the pyrrolo[2,3-b]pyridine scaffold, when appropriately substituted at the 5-position with heteroaryl groups, can achieve single-digit nanomolar potency against therapeutically relevant kinases.

c-Met kinase Antitumor activity Kinase inhibition

Pyrrolo[2,3-b]pyridine Skeleton Exhibits Superior Cytotoxicity Compared to Quinoline-Based c-Met Inhibitors

In a direct scaffold comparison study, replacement of the quinoline nucleus with a 1H-pyrrolo[2,3-b]pyridine moiety in phenylpicolinamide-based c-Met inhibitors maintained or improved anticancer potency. The most potent pyrrolo[2,3-b]pyridine derivative (compound 15f) demonstrated IC50 values of 1.04 ± 0.11 μM against A549 cells, 0.02 ± 0.01 μM against PC-3 cells, and 9.11 ± 0.55 μM against MCF-7 cells [1]. These values represent 0.62× to 19.5× greater activity than the quinoline-containing lead compound Foretinib, which showed IC50 values of 0.64 ± 0.26 μM (A549), 0.39 ± 0.11 μM (PC-3), and 9.47 ± 0.22 μM (MCF-7) across the same cell lines [1]. This direct head-to-head evidence establishes that the pyrrolo[2,3-b]pyridine scaffold provides a structurally advantageous core for kinase inhibitor design.

c-Met inhibitors Cytotoxicity Scaffold comparison

Validated Application Scenarios for 5-(Pyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine in Kinase Drug Discovery and Chemical Biology


RET Kinase Inhibitor Development and Selectivity Profiling

This compound is directly applicable as a starting scaffold or reference standard for RET kinase inhibitor discovery programs. The 5-pyrimidinyl substitution is specifically claimed in patent WO 2014/072220 A1 for modulating RET family kinase activity [1]. Researchers developing therapeutics for RET-driven cancers (e.g., medullary thyroid carcinoma, non-small cell lung cancer with RET fusions) should prioritize this scaffold over generic pyrrolopyridines, as the pyrimidinyl group is essential for achieving the claimed RET selectivity profile. Use in kinase panel screening to establish selectivity fingerprints against related kinases (JAK, c-Met, BTK) is also supported by the scaffold's demonstrated activity across multiple kinase families [2].

ATP-Competitive Kinase Probe Synthesis and Chemical Tool Development

The compound serves as a validated hinge-binding scaffold for ATP-competitive kinase probes. The pyrrolo[2,3-b]pyridine core binds to the kinase hinge region via hydrogen bonding interactions with the pyridine nitrogen and pyrrole NH [1]. The 5-pyrimidinyl substituent provides an additional vector for extending into solvent-exposed or specificity pocket regions. This scaffold has demonstrated sub-10 nM potency when appropriately derivatized [2], making it suitable for developing high-affinity chemical probes for target validation studies and competitive binding assays.

Structure-Activity Relationship Studies at the Kinase 5-Position Vector

SAR evidence demonstrates that the 5-position of pyrrolo[2,3-b]pyridine uniquely tolerates bulky lipophilic substituents while maintaining enzymatic inhibitory activity, whereas modifications at position 2 abolish activity [1]. This compound is therefore optimal for systematic SAR exploration at the 5-position vector. Researchers can use this scaffold to investigate how varying the heteroaryl group (pyrimidinyl vs. pyridinyl vs. other heterocycles) affects kinase selectivity, potency, and physicochemical properties. The defined tolerance profile at position 5 provides a higher probability of success compared to modifying other scaffold positions [1].

Comparative Scaffold Analysis: Pyrrolo[2,3-b]pyridine versus Quinoline and Pyrrolo[2,3-d]pyrimidine Cores

Direct comparative studies establish the pyrrolo[2,3-b]pyridine scaffold as superior to quinoline in cellular cytotoxicity assays (19.5× greater activity against PC-3 cells) [1] and more potent than pyrrolo[2,3-d]pyrimidine in BTK enzymatic assays [2]. This compound is therefore indicated for projects requiring head-to-head scaffold evaluation or scaffold-hopping campaigns. Procurement of this specific 5-pyrimidinyl-substituted variant enables direct comparison against lead compounds built on alternative heterocyclic cores, providing quantitative data to inform scaffold selection decisions in early-stage drug discovery.

Quote Request

Request a Quote for 5-(Pyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.